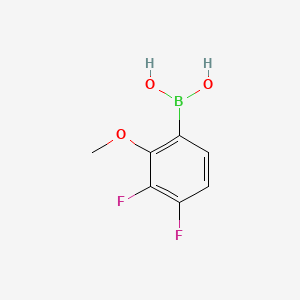
4'-epi-Entecavir-di-o-benzyl Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-epi-Entecavir-di-o-benzyl Ether is a chemical compound with the molecular formula C26H27N5O3 and a molecular weight of 457.524 g/mol It is a derivative of Entecavir, a nucleoside analog used as an antiviral medication
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-epi-Entecavir-di-o-benzyl Ether typically involves the protection of hydroxyl groups in Entecavir followed by the introduction of benzyl ether groups. The general steps include:
Protection of Hydroxyl Groups: Hydroxyl groups in Entecavir are protected using suitable protecting groups such as benzyl chloride in the presence of a base like sodium hydride.
Introduction of Benzyl Ether Groups: The protected Entecavir is then reacted with benzyl bromide under basic conditions to introduce the benzyl ether groups.
Deprotection: The protecting groups are removed to yield 4’-epi-Entecavir-di-o-benzyl Ether.
Industrial Production Methods
Industrial production methods for 4’-epi-Entecavir-di-o-benzyl Ether would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4’-epi-Entecavir-di-o-benzyl Ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ether groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different alkyl or aryl groups replacing the benzyl ether groups.
Applications De Recherche Scientifique
4’-epi-Entecavir-di-o-benzyl Ether has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antiviral properties and interactions with biological molecules.
Medicine: Investigated for its potential use in antiviral therapies, particularly against hepatitis B virus.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mécanisme D'action
The mechanism of action of 4’-epi-Entecavir-di-o-benzyl Ether is similar to that of Entecavir. It functions by inhibiting the hepatitis B virus (HBV) polymerase. The compound competes with the natural substrate deoxyguanosine triphosphate, inhibiting the three activities of the HBV polymerase:
Base Priming: Prevents the initiation of DNA synthesis.
Reverse Transcription: Inhibits the reverse transcription of the negative strand from the pregenomic messenger RNA.
DNA Synthesis: Blocks the synthesis of the positive strand of HBV DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Entecavir: The parent compound, used as an antiviral medication.
Adefovir: Another nucleoside analog used to treat hepatitis B.
Lamivudine: A nucleoside analog with antiviral properties.
Uniqueness
4’-epi-Entecavir-di-o-benzyl Ether is unique due to the presence of benzyl ether groups, which can influence its chemical reactivity and potential applications. This structural modification can enhance its stability, solubility, and interaction with biological targets compared to its parent compound, Entecavir.
Propriétés
Numéro CAS |
1354695-85-4 |
|---|---|
Formule moléculaire |
C26H27N5O3 |
Poids moléculaire |
457.534 |
Nom IUPAC |
2-amino-9-[(1S,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-3H-purin-6-one |
InChI |
InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21-,22+/m0/s1 |
Clé InChI |
KROVOOOAPHSWCR-FDFHNCONSA-N |
SMILES |
C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4NC(=NC5=O)N |
Synonymes |
2-Amino-1,9-dihydro-9-[(1S,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2,4,7-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B591630.png)

